molecular formula C10H10FN3S B2852241 2-FLUORO-4-METHYL-N-(1,2,3-THIADIAZOL-4-YLMETHYL)ANILINE CAS No. 1157062-68-4

2-FLUORO-4-METHYL-N-(1,2,3-THIADIAZOL-4-YLMETHYL)ANILINE

Cat. No.: B2852241
CAS No.: 1157062-68-4
M. Wt: 223.27
InChI Key: MFWCWTQPCUZDBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-fluoro-4-methyl-N-[(1,2,3-thiadiazol-4-yl)methyl]aniline” is a chemical compound with the molecular formula C10H10FN3S. It has a molecular weight of 223.27 . This compound is used for research purposes .


Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives, which is a group that “2-fluoro-4-methyl-N-[(1,2,3-thiadiazol-4-yl)methyl]aniline” belongs to, involves several steps. The starting materials are usually N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one . The targeted 1,3,4-thiadiazolyl derivatives are prepared by the reaction of 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .

Future Directions

The future directions for “2-fluoro-4-methyl-N-[(1,2,3-thiadiazol-4-yl)methyl]aniline” and similar compounds could involve further exploration of their antimicrobial and anticancer properties . For instance, some 1,3,4-thiadiazole derivatives have shown promising results in terms of antimicrobial activity . Therefore, these compounds might be used in the future to prevent microbial transmission .

Properties

IUPAC Name

2-fluoro-4-methyl-N-(thiadiazol-4-ylmethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN3S/c1-7-2-3-10(9(11)4-7)12-5-8-6-15-14-13-8/h2-4,6,12H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFWCWTQPCUZDBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NCC2=CSN=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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